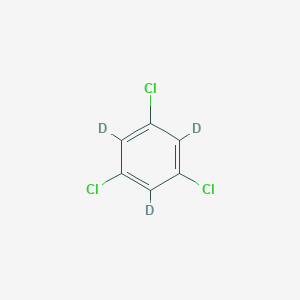

1,3,5-Trichlorobenzene-d3

描述

Synthesis Analysis

The synthesis of 1,3,5-Trichlorobenzene derivatives involves various chemical reactions and methodologies. For example, the newly developed synthesis of 1,3,5-Trichlorobenzene from aniline involves diazotization of 2,4,6-trichloroaniline in the presence of H2SO4/NaNO2 and H3PO2, which leads to better purity and higher yields (Mehilal, Salunke, & Agrawal, 2002). Another study focused on the synthesis of hyperbranched polyether imides based on 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene, highlighting the multi-step synthesis process involving hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene (Rigana, Thirukumaran, Shanthi, & Sarojadevi, 2016).

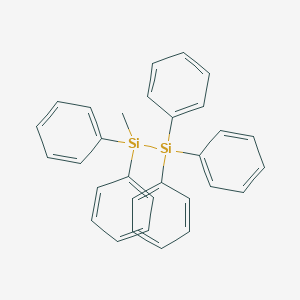

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds, such as 1-3-dibromo-5-chlorobenzene, have been investigated using density functional theory (DFT) calculations, providing insights into the vibrational bands and non-linear optical properties of these molecules (Arivazhagan & Meenakshi, 2011). Similarly, the molecular structure of 1,2,3-trichlorobenzene was determined using gas electron diffraction and liquid crystal NMR, which can provide a comparative basis for understanding the structure of 1,3,5-Trichlorobenzene-d3 (Blake et al., 1990).

Chemical Reactions and Properties

The chemical reactions involving 1,3,5-Trichlorobenzene derivatives showcase a variety of pathways, including hydrodechlorination and oxygen-attacking pathways, as evidenced in the degradation of 1,2,4-trichlorobenzene using synthesized Co3O4 (Lin et al., 2011). These studies contribute to a deeper understanding of 1,3,5-Trichlorobenzene-d3's reactivity and degradation mechanisms.

Physical Properties Analysis

The physical properties, such as crystal and molecular structures of related compounds, provide insights into the physical characteristics of 1,3,5-Trichlorobenzene-d3. The analysis of crystal data for 1,3,5-trichlorobenzene at 293 K helps in understanding the solid-state properties and isomorphous behavior with other chlorobenzenes (Belaaraj et al., 1984).

Chemical Properties Analysis

The chemical properties of 1,3,5-Trichlorobenzene-d3 can be inferred from studies on similar compounds, where the synthesis and characterization involve detailed spectroscopic analysis, providing insights into the chemical behavior and interactions of these molecules (Wu et al., 2022).

科学研究应用

Crystallography : The compound has been used to study crystal structures and provide more accurate data, improving upon previous reports (Belaaraj et al., 1984).

Infrared Spectroscopy : Its infrared absorption spectra in gaseous and solid states were observed, and the assignment of infrared active normal vibrations was determined (Saëki, 1962).

Raman Spectroscopy : The compound was used to study Raman spectra and the qualitative depolarization ratio of each line for solutions (Saëki, 1961).

Catalytic Oxidation Studies : It was a model pollutant in studies of catalytic oxidation over V2O5/TiO2 catalysts, revealing different oxidation rates and products (Wang et al., 2015).

Quantum-Chemical Studies : The compound was a precursor in the synthesis of 1,3,5-triamino-2,4,6-trinitro benzene (TATB), a high explosive, via density functional theory calculations (Patil et al., 2010).

ESR Spectroscopy and Magnetic Anisotropy : The compound was studied for its ESR spectral properties and magnetic anisotropy, providing insights into the behavior of paramagnetic products (Misochko et al., 2013).

Dechlorination Studies : It served as a subject for dechlorination research, providing new methods for the process in organic solvents (Rodríguez & Lafuente, 2002).

GC-MS Analysis : The compound's content in drinking water was determined using GC-MS with head-space solid phase micro-extraction (Yong-zhong, 2012).

Photoluminescence Studies : Trichlorobenzene isomers, including 1,3,5-trichlorobenzene, were used to synthesize C70 nano/microcrystals with varied morphologies and photoluminescence properties (Liu et al., 2014).

安全和危害

属性

IUPAC Name |

1,3,5-trichloro-2,4,6-trideuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEFYDZQGKAQCN-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483757 | |

| Record name | 1,3,5-Trichlorobenzene-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Trichlorobenzene-d3 | |

CAS RN |

1198-60-3 | |

| Record name | 1,3,5-Trichlorobenzene-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1198-60-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。